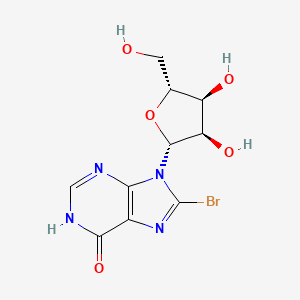

8-Bromoinosine

Description

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN4O5/c11-10-14-4-7(12-2-13-8(4)19)15(10)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,12,13,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCAXTILLADBPII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)CO)O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70970968 | |

| Record name | 8-Bromo-9-pentofuranosyl-9H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70970968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55627-73-1 | |

| Record name | 8-Bromoinosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Bromo-9-pentofuranosyl-9H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70970968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 8 Bromoinosine

Established Synthetic Routes to 8-Bromoinosine

The primary and most established method for the synthesis of 8-bromoinosine involves the direct bromination of inosine (B1671953). However, this reaction can be challenging. An alternative and often more successful approach is the deamination of 8-bromoadenosine. cdnsciencepub.com Another reported method involves the deprotection of protected 8-bromoinosine derivatives, such as with sodium methoxide (B1231860) in methanol (B129727) or sodium hydroxide, followed by precipitation through neutralization. unimi.it

A notable challenge in the synthesis of related 8-bromo purine (B94841) nucleosides is the difficulty of direct bromination of inosine using reagents like N-bromosuccinimide (NBS) in dimethylformamide (DMF). fiu.edu To circumvent this, researchers have explored alternative strategies. For instance, 8-bromoinosine can be obtained from the deamination of 8-bromoadenosine. cdnsciencepub.com More recently, methods utilizing 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) have been developed for the bromination of various purine nucleosides. fiu.edu

Strategies for Selective Chemical Modification and Functionalization

The presence of the bromine atom at the C-8 position and the hydroxyl groups on the ribose moiety makes 8-bromoinosine a prime candidate for a variety of selective chemical modifications.

Modifications at the Hypoxanthine (B114508) Moiety (e.g., C-8 Position)

The C-8 position of 8-bromoinosine is a key site for functionalization. The bromine atom can be readily displaced by various nucleophiles to introduce a diverse range of substituents.

Azido Group Installation: The bromo group can be substituted with an azide (B81097) group (N₃) by reacting 8-bromoinosine with sodium azide (NaN₃) in a solvent like dimethylformamide (DMF) at elevated temperatures. rsc.orgmdpi.comnih.gov This 8-azido derivative serves as a precursor for synthesizing 8-amino analogues through reduction. rsc.orgmdpi.com

Amino Group Introduction: The 8-azido group can be reduced to an 8-amino group using methods such as hydrogenation with a palladium catalyst. mdpi.com This creates 8-aminoinosine derivatives, which are valuable for structure-activity relationship (SAR) studies. mdpi.com

Thioether and Selenoether Formation: The bromine can be displaced to form thioanhydropurine nucleosides. cdnsciencepub.com Additionally, selenourea (B1239437) has been used as a reagent to synthesize 8-substituted seleno cyclic nucleotides from 8-bromoguanosine (B14676), a related compound, suggesting similar potential for 8-bromoinosine. nih.gov

Facilitating Cyclization: The 8-bromo substituent has been shown to significantly facilitate intramolecular condensation reactions. This is attributed to the conformational restriction it imposes, favoring a syn-conformation around the glycosyl linkage, which is crucial for the cyclization of certain nucleotide analogues. acs.org

Derivatizations at the Ribose Moiety (e.g., 5'-O-protection, N1-ribosylation)

The hydroxyl groups of the ribose moiety in 8-bromoinosine offer multiple sites for derivatization, which is essential for building more complex molecules.

Protection of Hydroxyl Groups: To achieve selective modifications, the hydroxyl groups of the ribose are often protected. Common protecting groups include:

Acetyl groups: Acetic anhydride (B1165640) can be used to protect the 2', 3', and 5'-hydroxyl groups. rsc.org These acetyl groups can be later removed using methanolic ammonia. mdpi.com

Trityl group: Selective protection of the 5'-hydroxyl group can be achieved using a trityl group, often under microwave-assisted conditions for improved efficiency. researchgate.netcsic.es

Isopropylidene ketal: A 2',3'-O-isopropylidene ketal can be introduced to protect the adjacent hydroxyls. mdpi.comacs.org

tert-Butyldiphenylsilyl (TBDPS) group: The 5'-hydroxyl can be protected with a TBDPS group. acs.org

N1-Ribosylation: A key modification is the regio- and stereoselective N1-ribosylation of protected 8-bromoinosine. mdpi.comacs.orgnih.gov This is a critical step in the total synthesis of complex analogues like 8-bromo-cyclic inosine diphosphoribose (8-Br-cIDPR). acs.orgnih.gov The process often involves treating the protected 8-bromoinosine with a protected ribofuranose derivative in the presence of reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and trimethylsilyl (B98337) triflate (TMSOTf). mdpi.comacs.org

Synthesis of Phosphorylated and Cyclic Analogues (e.g., 8-Br-cGMP, 8-Br-cIMP)

8-Bromoinosine is a crucial precursor for the synthesis of biologically active phosphorylated and cyclic analogues.

8-Bromo-cGMP and 8-Bromo-cIMP: While the direct synthesis of 8-bromo-cyclic inosine monophosphate (8-Br-cIMP) from 8-bromoinosine is a key application, the synthesis of the related and widely studied 8-bromo-cyclic guanosine (B1672433) monophosphate (8-Br-cGMP) often starts from 8-bromoguanosine. nih.gov 8-Br-cGMP is a membrane-permeable activator of protein kinase G (PKG). medchemexpress.com The synthesis of caged derivatives of 8-Br-cGMP has also been reported, allowing for photo-controlled release of the active molecule. nih.gov

Cyclic Inosine Diphosphate (B83284) Ribose (cIDPR) Analogues: 8-Bromoinosine is instrumental in the synthesis of stable analogues of cyclic ADP-ribose (cADPR), a cellular calcium signaling molecule. The total synthesis of 8-Br-cIDPR involves N1-ribosylation of protected 8-bromoinosine, followed by sequential phosphorylation and cyclization. acs.orgnih.gov The 8-bromo substituent is key to promoting the necessary N1-glycosylation and facilitating the intramolecular cyclization. acs.orgacs.org

Inosine 5'-monophosphate (IMP) Analogues: Synthesis of 8-amino-N1-inosine 5'-monophosphate (8-NH2-N1-IMP) and related analogues has been achieved starting from triacetyl-protected 8-bromoinosine, which undergoes N1-ribosylation, substitution of the bromine with an azide, and subsequent reduction to the amine. mdpi.com

Preparation of Radiolabeled and Fluorescent 8-Bromoinosine Probes

To study the biological roles and mechanisms of inosine derivatives, radiolabeled and fluorescent probes are indispensable tools.

Radiolabeled Probes: The synthesis of tritiated cyclic nucleotides like [8-³H]cAMP and [8-³H]cGMP has been developed through the catalytic reductive dehalogenation of their 8-bromo precursors. This suggests a similar strategy could be applied to produce [8-³H]inosine from 8-bromoinosine.

Fluorescent Probes: While specific fluorescent probes directly derived from 8-bromoinosine are not extensively detailed in the provided context, the general strategy involves conjugating a fluorophore to the nucleoside. For example, caged compounds of related cyclic nucleotides have been synthesized using coumarin (B35378) derivatives, which release a fluorescent product upon photolysis. nih.gov This allows for the indirect monitoring of the released nucleotide. nih.gov The synthesis of fluorescent probes often involves modifying the nucleoside to incorporate a reactive group for attaching a fluorophore. nih.gov

Microwave-Assisted Synthesis Techniques for 8-Bromoinosine Derivatives

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and improved selectivity.

Selective 5'-O-Tritylation: A significant application of microwave technology in this area is the selective 5'-O-trityl protection of inosine derivatives, including 8-bromoinosine. researchgate.netcsic.esthieme-connect.com This protocol is particularly advantageous for sterically hindered substrates like 8-bromoinosine, offering significantly higher yields and shorter reaction times compared to conventional thermal methods. researchgate.netcsic.es

General Applications in Nucleoside Chemistry: Microwave-assisted synthesis has been broadly applied to the synthesis of various heterocyclic compounds, including purine derivatives. nih.govbeilstein-journals.org It is particularly effective for ring-closure reactions that typically require high temperatures, dramatically reducing reaction times. beilstein-journals.org The use of a co-solvent like THF can be crucial for the success of these microwave-assisted reactions. beilstein-journals.org

Molecular and Biochemical Mechanisms of Action of 8 Bromoinosine and Its Analogues

Interactions with Nucleotide and Nucleoside Metabolic Enzymes

8-Bromoinosine exhibits a notable capacity to interact with and modulate the activity of several enzymes crucial for nucleotide and nucleoside metabolism. These interactions underpin many of its observed cellular effects.

Phosphodiesterases (PDEs) are a family of enzymes that degrade cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby playing a critical role in signal transduction. 8-Bromoinosine and its analogue, 8-bromo-cGMP, have been shown to modulate the activity of these enzymes. Specifically, 8-bromo-cGMP acts as a potent activator of cGMP-stimulated phosphodiesterase (PDE2). This activation leads to a subsequent decrease in intracellular cAMP levels. Furthermore, derivatives of 8-bromoinosine are recognized for their inhibitory effects on various PDE isoenzymes. For instance, 8-bromo-cGMP can act as an inhibitor of cGMP-specific phosphodiesterase (PDE5). The table below summarizes the interaction of 8-bromoinosine analogues with phosphodiesterases.

| Compound | Target PDE | Effect |

| 8-bromo-cGMP | PDE2 | Activation |

| 8-bromo-cGMP | PDE5 | Inhibition |

A primary mechanism of action for 8-bromoinosine's biological effects is mediated through its conversion to 8-bromo-cGMP, which is a potent activator of cGMP-dependent protein kinases (PKG). PKG, upon activation, phosphorylates a variety of downstream protein substrates, leading to a cascade of cellular events. 8-bromo-cGMP is often used experimentally as a selective activator of PKG to study cGMP signaling pathways. The activation of PKG by 8-bromo-cGMP has been demonstrated to be involved in processes such as smooth muscle relaxation and inhibition of platelet aggregation.

Nucleoside diphosphate (B83284) kinases (NDPKs) are enzymes that catalyze the transfer of terminal phosphate (B84403) groups from nucleoside triphosphates to nucleoside diphosphates. Research has indicated that 8-bromoinosine can influence the activity of these enzymes. While detailed mechanistic studies are ongoing, the interaction suggests a broader impact of 8-bromoinosine on nucleotide metabolism beyond cyclic nucleotide pathways.

Purine (B94841) nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, catalyzing the phosphorolytic cleavage of the glycosidic bond of purine nucleosides. 8-Bromoinosine has been identified as a substrate and a potent inhibitor of human erythrocytic PNP. Its inhibitory constant (Ki) has been determined to be in the micromolar range, indicating a strong interaction. This inhibition of PNP can lead to an accumulation of purine nucleosides, which can have various downstream effects on cellular function.

Influence on Nucleoside Diphosphate Kinase Activity

Role in Cyclic Nucleotide Signaling Pathways (e.g., cGMP Pathways)

The primary role of 8-bromoinosine in cellular signaling is exerted through its influence on cyclic nucleotide pathways, most notably the cGMP pathway. As mentioned, its conversion to 8-bromo-cGMP allows it to function as a powerful tool to dissect the intricacies of cGMP signaling.

The activation of the cGMP/PKG signaling pathway by 8-bromo-cGMP has been shown to regulate intracellular calcium ([Ca2+]) levels. In many cell types, an increase in cGMP, mimicked by the application of 8-bromo-cGMP, leads to a decrease in intracellular calcium concentrations. This effect is often achieved through the PKG-mediated phosphorylation and subsequent activation of calcium pumps, such as the plasma membrane Ca2+-ATPase (PMCA), which actively extrude calcium from the cell, or through the inhibition of calcium influx channels. This reduction in intracellular calcium is a key mechanism underlying smooth muscle relaxation.

Modulation of Ryanodine (B192298) Receptors and cGMP-gated Ion Channels

The influence of 8-bromoinosine and its analogues on ion channels is primarily understood through the actions of its cyclic nucleotide counterparts, such as 8-bromo-guanosine 3',5'-cyclic monophosphate (8-Br-cGMP) and 8-bromo-cyclic ADP-ribose (8-Br-cADPR). These compounds serve as valuable tools for investigating the function of cGMP-gated ion channels and ryanodine receptors (RyRs).

Ryanodine receptors are large intracellular calcium channels located in the sarcoplasmic and endoplasmic reticulum that are crucial for calcium release, a key step in processes like muscle contraction. sigmaaldrich.comdrugbank.com The modulation of these receptors is complex, involving various small molecules and proteins. drugbank.comnih.gov Research has identified 8-Bromo-cyclic-ADP ribose, an analogue of a known endogenous activator of RyRs, as an antagonist of the receptor. While it possesses the advantage of being more membrane-permeant, it exhibits a lower affinity for the cyclic ADP-ribose binding site compared to other antagonists like 8-Amino-cADPR. sigmaaldrich.com

Cyclic nucleotide-gated (CNG) channels are non-selective cation channels that are directly activated by the binding of cyclic nucleotides like cGMP and cAMP. nih.gov The analogue 8-Br-cGMP is a well-established activator of cGMP-dependent protein kinases and also functions as an agonist for cGMP-gated ion channels. biolog.de Studies on rod photoreceptors have shown that 8-Br-cGMP, a hydrolysis-resistant analogue of cGMP, effectively increases the conductance of excised membrane patches when applied to the intracellular face, consistent with the role of cGMP in opening these light-sensitive channels. nih.gov Furthermore, 8-Br-cGMP demonstrates a higher potency than cGMP itself in activating retinal CNG channels, although it has a similar efficacy. mdpi.com

In some contexts, the effects are indirect. For instance, 8-Bromoinosine 3',5'-cyclic monophosphate (8Br-cIMP) has been used to study nitric oxide (NO) signaling pathways in retinal amacrine cells. amanote.com In this system, 8Br-cIMP activates a specific type of cGMP-stimulated phosphodiesterase that hydrolyzes cAMP, leading to a reduction in GABA-gated currents. amanote.com This demonstrates a convergent pathway where cGMP-dependent mechanisms, including the downregulation of PKA activity via phosphodiesterase activation, modulate ion channel function. amanote.com While these studies highlight the modulatory capabilities of brominated analogues, it is important to note that in some systems, like those involved in formalin-induced nociception, the effects of 8-bromo-cGMP appear to be largely independent of CNGs. nih.gov

Table 1: Modulation of Ion Channels by 8-Bromoinosine Analogues

| Analogue | Target Ion Channel/Receptor | Observed Effect | References |

| 8-Bromo-cyclic-ADP ribose | Ryanodine Receptor (RyR) | Antagonist at the cyclic ADP-ribose binding site; more membrane permeant but lower affinity than 8-Amino-cADPR. | sigmaaldrich.com |

| 8-Bromo-cGMP (8-Br-cGMP) | cGMP-gated (CNG) Channels | Agonist/Activator. Increases channel conductance in rod photoreceptors. nih.gov Higher potency than cGMP for retinal CNG channels. mdpi.com | nih.govbiolog.demdpi.com |

| 8-Bromoinosine 3',5'-cyclic monophosphate (8Br-cIMP) | GABA-A Receptor (Indirect) | Reduces GABA-gated currents by activating a cGMP-stimulated phosphodiesterase, which hydrolyzes cAMP and leads to PKA downregulation. | amanote.com |

Impact on Actin Cytoskeleton Organization

Based on the available search results, there is no specific information detailing the direct impact of 8-bromoinosine or its analogues on the organization of the actin cytoskeleton. The actin cytoskeleton is a fundamental component of eukaryotic cells, responsible for cell shape, motility, and intracellular transport, and its organization is regulated by a vast network of actin-binding proteins. nih.govfrontiersin.orgplos.org While studies have detailed the interactions of 8-bromoinosine with various biomolecules like proteins and nucleic acids, a specific link to actin or its regulatory proteins has not been established in the provided literature. smolecule.com

Conformational Preferences and Their Biochemical Implications (Syn/Anti Isomerism)

The conformation of a nucleoside, specifically the orientation of the base relative to the sugar moiety around the glycosidic bond, is a critical determinant of its biochemical function. Nucleosides can exist in two major conformations: syn and anti. For purine nucleosides like inosine (B1671953), the anti conformation is generally favored. nih.gov However, the introduction of a bulky substituent, such as a bromine atom at the C8 position, creates steric hindrance that forces the base to adopt a syn conformation. researchgate.netbiorxiv.org This fundamental shift in conformational preference for 8-bromoinosine has significant biochemical implications.

The enforced syn conformation directly alters the hydrogen-bonding face that the nucleoside presents for interaction with other molecules, such as complementary bases in a nucleic acid duplex or amino acid residues in an enzyme's active site. researchgate.netbiorxiv.org This property has made 8-bromoinosine a valuable molecular tool for probing biological processes where nucleoside conformation is critical.

For example, 8-bromoinosine (8-BrI) has been incorporated into RNA templates to investigate the mechanisms of reverse transcriptases. biorxiv.orgnih.gov By comparing the enzymatic handling of templates containing inosine (which prefers the anti form) with those containing 8-BrI (syn form), researchers can dissect the influence of the base's conformation and its hydrogen-bonding patterns on nucleotide incorporation and selectivity by the polymerase. biorxiv.orgnih.gov

Similarly, studies using RNA dodecamers containing 8-BrI have explored how the syn conformation affects the thermal stability and base-pairing properties of RNA duplexes. nih.gov When paired with adenosine (A), the anti-I:syn-A base pair was found to provide thermal stability. nih.gov The use of 8-bromo derivatives helps to model and understand the H-bonding patterns that arise from distinct conformations, providing insights into the structural integrity of modified RNA. nih.gov In G-G pairs within nucleic acid helices, the introduction of an 8-bromo-guanosine forces one guanosine into the syn conformation, which locally unwinds the helix. researchgate.net This highlights how a single conformational change can induce significant local perturbations in nucleic acid structure.

Table 2: Conformational Preferences of Inosine vs. 8-Bromoinosine

| Compound | Dominant Conformation | Reason for Preference | Biochemical Implications | References |

| Inosine | Anti | Lower steric hindrance between the purine base and the ribose sugar. | Standard Watson-Crick face is presented for base-pairing and enzymatic recognition. | nih.gov |

| 8-Bromoinosine | Syn | Steric repulsion between the bulky bromine atom at C8 and the sugar moiety. biorxiv.org | Altered hydrogen-bonding pattern. biorxiv.org Used as a tool to study conformational effects in enzyme mechanisms (e.g., reverse transcriptase) and nucleic acid stability. nih.govbiorxiv.org | nih.govresearchgate.netbiorxiv.org |

Reactivity Towards Radical Species and Electron Transfer Processes

8-Bromoinosine and its derivatives exhibit significant reactivity towards radical species, particularly in the context of one-electron reduction and electron transfer processes. This reactivity has been extensively studied using techniques like pulse radiolysis, which allows for the real-time observation of transient radical intermediates.

The primary reaction pathway upon interaction with hydrated electrons (e(aq)⁻), a potent reducing species generated during water radiolysis, involves the reductive cleavage of the carbon-bromine (C-Br) bond. nih.gov This process is highly efficient and leads to the formation of a C8-centered purinyl radical (inosin-8-yl radical) and a bromide ion. nih.gov

A key mechanistic feature following the formation of the C8 radical is a rapid intramolecular radical translocation. The purinyl radical abstracts a hydrogen atom from the attached ribose sugar moiety. In the case of 8-bromoinosine (which contains a ribose sugar), this H-atom abstraction is partitioned between the C2' and C5' positions, with the reactions occurring at similar rates. nih.gov This contrasts with its deoxy-analogue, 8-bromo-2'-deoxyinosine, where the abstraction occurs selectively at the C5' position. nih.gov

The resulting sugar radicals can undergo further reactions, such as cyclization. For example, the C5' radical of the 2'-deoxyinosine (B131508) derivative cyclizes with a rate constant of 1.4 x 10⁵ s⁻¹, while the corresponding radical from 8-bromoinosine cyclizes at a rate of 1.3 x 10⁴ s⁻¹. nih.gov Theoretical calculations suggest that the propensity of 8-bromopurine derivatives to react with solvated electrons in this manner is related to the energy gap between the π* and σ* radical anions of the molecule. nih.gov

Because 8-bromopurine derivatives readily capture electrons and are quantitatively converted to their debrominated counterparts, they are considered effective systems for detecting and studying excess electron-transfer processes within more complex structures like oligonucleotides. researchgate.net

Table 3: Key Reactions and Rates in the Radiolysis of 8-Bromoinosine and its Deoxy-analogue

| Reactant | Initial Reaction | Intermediate(s) | Subsequent Reaction(s) | Rate Constants (k) | References |

| 8-Bromoinosine | One-electron reduction by e(aq)⁻, C-Br bond cleavage. nih.gov | Inosin-8-yl radical. nih.gov | Intramolecular H-atom abstraction from the ribose, partitioned between C2' and C5' positions. nih.gov The resulting C5' radical undergoes cyclization. nih.gov | k (cyclization of C5' radical) = 1.3 x 10⁴ s⁻¹ nih.gov | nih.gov |

| 8-Bromo-2'-deoxyinosine | One-electron reduction by e(aq)⁻, C-Br bond cleavage. nih.gov | 2'-Deoxyinosin-8-yl radical. nih.gov | Selective intramolecular H-atom abstraction from the C5' position. nih.gov The C5' radical undergoes cyclization. nih.gov | k (cyclization of C5' radical) = 1.4 x 10⁵ s⁻¹ nih.gov | nih.gov |

Cellular and Subcellular Biological Effects of 8 Bromoinosine Analogues

Influence on Cell Proliferation and Viability in In Vitro Models

Analogues of 8-Bromoinosine, particularly its related guanosine (B1672433) counterparts, have demonstrated significant effects on the proliferation and viability of various cell types in laboratory settings. The C8-substituted guanine (B1146940) ribonucleosides are noted for their ability to induce B cell proliferation. nih.gov

8-Bromoguanosine (B14676) (8-BrG), a non-physiological analogue, has been shown to increase [3H]thymidine uptake, a marker of DNA synthesis and cell growth, in multiple cell lines, including Swiss mouse splenocytes, mouse embryo 3T3 fibroblasts, and mouse B16F10 melanoma cells. nih.gov In contrast, other C8-substituted adducts show more selectivity; for instance, 8-methylguanosine (B3263120) primarily acts on 3T3 fibroblasts, while 8-oxo-7,8-dihydroguanosine affects B16F10 melanoma cells. nih.gov The proliferative effects of these compounds are thought to be mediated intracellularly, as they are blocked by nucleoside transport inhibitors. nih.gov

Another analogue, 8-bromo-7-methoxychrysin (BrMC), has been shown to inhibit the proliferation of liver cancer stem cells derived from the MHCC97 cell line. nih.gov Similarly, the thrombin binding aptamer (TBA) analogue containing 8-bromo-2′-deoxyguanosine, known as TBABM, exhibited cytotoxic activity against MDA-MB-231 breast cancer and DU145 prostate cancer cell lines at a concentration of 30 µM after 48 hours. mdpi.com

The measurement of cell proliferation in these studies often relies on methods like the colorimetric ELISA, which quantifies the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) during DNA synthesis. sigmaaldrich.com This technique provides a quantitative way to assess the stimulatory or inhibitory effects of compounds on cell growth. sigmaaldrich.combiocompare.com

Interactive Table: Effects of 8-Bromoinosine Analogues on Cell Proliferation

| Compound | Cell Line/Type | Effect | Assay | Source |

| 8-Bromoguanosine (8-BrG) | Swiss mouse splenocytes | Increased proliferation | [3H]thymidine uptake | nih.gov |

| 8-Bromoguanosine (8-BrG) | Mouse embryo 3T3 fibroblasts | Increased proliferation | [3H]thymidine uptake | nih.gov |

| 8-Bromoguanosine (8-BrG) | Mouse B16F10 melanoma | Increased proliferation | [3H]thymidine uptake | nih.gov |

| 8-bromo-7-methoxychrysin (BrMC) | Liver Cancer Stem Cells (MHCC97) | Inhibited proliferation | Cell Counting | nih.gov |

| TBABM (TBA analogue with 8-bromo-2'-deoxyguanosine) | MDA-MB-231 (Breast Cancer) | Inhibited proliferation | MTT Assay | mdpi.com |

| TBABM (TBA analogue with 8-bromo-2'-deoxyguanosine) | DU145 (Prostate Cancer) | Inhibited proliferation | MTT Assay | mdpi.com |

Regulation of Apoptotic Pathways and Cell Death Mechanisms

Analogues of 8-Bromoinosine, especially the related cyclic nucleotide 8-bromo-cGMP, play a significant role in modulating programmed cell death, or apoptosis. Apoptosis is a regulated process essential for development and tissue homeostasis, involving both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. mdpi.com

The anti-apoptotic effects of signaling molecules like nitric oxide (NO) are often mediated through the elevation of cyclic guanosine monophosphate (cGMP) and the activation of its downstream target, cGMP-dependent protein kinase (PKG). nih.gov Direct activators of PKG, such as 8-bromo-cGMP, can replicate these anti-apoptotic effects in neural cells like PC12 cells and neurons of the dorsal root ganglia. nih.gov The cGMP/PKG pathway is crucial for preventing the activation of pro-apoptotic pathways, thereby promoting neural cell survival. nih.gov

Conversely, overactivation of PKG can also lead to cell death. mdpi.com In hereditary retinal degeneration, elevated cGMP levels and subsequent PKG overactivation have been linked to photoreceptor cell death, suggesting a context-dependent role for this pathway. mdpi.comnih.gov

The extrinsic pathway is initiated by the binding of ligands to cell surface death receptors, leading to the recruitment of adaptor proteins and the activation of initiator caspases. mdpi.comrndsystems.com While direct modulation of the extrinsic pathway by 8-bromoinosine itself is less documented, its analogue 8-bromo-7-methoxychrysin has been found to target the NF-κB pathway, which can cross-talk with apoptotic signaling. nih.gov

Caspases are a family of proteases that execute the process of apoptosis. rndsystems.com They exist as inactive zymogens and are activated in a cascade following a death signal. rndsystems.com This cascade involves initiator caspases (like Caspase-8 and -9) and effector caspases (like Caspase-3 and -7). rndsystems.com

Caspase-8 is a key initiator caspase in the extrinsic pathway, activated within the death-inducing signaling complex (DISC). researchgate.netatlasgeneticsoncology.org Once active, Caspase-8 can directly cleave and activate effector caspases or cleave the protein Bid, which links the extrinsic to the intrinsic pathway. atlasgeneticsoncology.org Recent studies have shown that Caspase-8 also has non-apoptotic functions and can regulate inflammatory signaling and a form of lytic cell death called pyroptosis. embopress.orgnih.gov

The activation of the cGMP/PKG pathway by compounds like 8-bromo-cGMP can prevent the activation of these caspase cascades, contributing to cell survival in certain neural cell types. nih.gov In XIAP (X-linked inhibitor of apoptosis) deficiency, Caspase-8 activation can lead to both apoptotic and pyroptotic cell death, highlighting its central role in mediating cell fate. embopress.org The synthetic chrysin (B1683763) derivative, 8-bromo-7-methoxychrysin, has been shown to induce apoptosis in various cancer cells, a process that inherently involves the activation of caspase cascades. nih.gov

Modulation of Intrinsic and Extrinsic Apoptosis Pathways (via cGMP signaling)

Effects on Immune Cell Activation and Function (e.g., Lymphocyte Responses)

8-Bromoinosine analogues have been identified as potent modulators of immune cell function, particularly that of lymphocytes. T lymphocytes (T cells) and B lymphocytes are the primary cells of the adaptive immune system. akadeum.comwikipedia.org

8-Bromoguanosine (8-BrGuo) has been shown to be a primary activator of lymphocytes, stimulating high levels of proliferation. nih.gov Comparative studies revealed that 8-BrGuo is a significantly more potent lymphocyte activator than 8-bromo-cGMP. nih.gov The mitogenic (proliferation-inducing) potency follows the order: 8-BrGuo > 8-bromo GMP > 8-BrcGMP. nih.gov This suggests that the activation is not necessarily mediated through the classical cGMP second messenger pathway, as 8-BrGuo does not elevate intracellular cGMP levels. nih.gov

CD8+ T cells, also known as cytotoxic T lymphocytes (CTLs), are crucial for eliminating virus-infected and tumor cells. cytologicsbio.comfrontiersin.org Upon activation, these naive cells undergo rapid proliferation and differentiate into effector and memory cells. frontiersin.org The modulation of signaling pathways within these cells can impact their differentiation and memory formation. For instance, modulating asymmetric cell division, a process that contributes to T cell differentiation, can enhance the generation of memory CD8+ T cells. nih.gov While direct studies on 8-bromoinosine's effect on T cell differentiation are limited, the ability of its analogues to trigger robust lymphocyte proliferation indicates a powerful influence on the adaptive immune response. nih.gov

Interactive Table: Effects of 8-Bromoguanosine Analogues on Lymphocytes

| Compound | Cell Type | Potency Ranking (Mitogenic) | Effect on Intracellular cGMP | Source |

| 8-Bromoguanosine (8-BrGuo) | Lymphocytes | 1 (Most Potent) | Does not elevate | nih.gov |

| 8-bromo GMP | Lymphocytes | 2 | Not specified | nih.gov |

| 8-bromo-cGMP | Lymphocytes | 3 (Least Potent) | N/A (Is a cGMP analogue) | nih.gov |

Modulation of Cell Differentiation Processes

Cell differentiation is the process by which a less specialized cell becomes a more specialized cell type. This process is critical during development and for tissue maintenance. Evidence suggests that analogues of 8-bromoinosine can influence these pathways.

In the embryonic development of Xenopus laevis, the cGMP analogue 8-bromo-cGMP was found to interfere with normal morphogenesis in a dose-dependent manner. bioone.org At lower doses, it caused severe inhibition of notochord and muscle development, while higher doses inhibited cellular movement, leading to developmental defects. bioone.org This indicates that proper cGMP signaling is essential for embryonic cell differentiation and movement.

In a different context, the activation of the cGMP/cGMP-dependent protein kinase type I (cGKI) pathway by 8-Br-cGMP was shown to promote the adhesion of primary vascular smooth muscle cells (VSMCs). molbiolcell.org This effect was linked to an increase in the presentation of β1 and β3 integrins on the cell surface, molecules critical for cell adhesion and signaling that can influence cell fate. molbiolcell.org

Furthermore, designed protein assemblies that activate the fibroblast growth factor receptor (FGFR) pathway have been shown to direct the differentiation of induced pluripotent stem cells (iPSCs) towards specific vascular cell fates, such as arterial endothelium. nih.gov This highlights how modulating specific signaling pathways, some of which can be influenced by cyclic nucleotides, can control cell differentiation. The analogue 8-bromo-7-methoxychrysin has been observed to inhibit the characteristics of liver cancer stem cells and lung cancer stemness, suggesting an ability to interfere with the cellular programs that maintain a stem-like, undifferentiated state. nih.govnih.gov

Impact on Gene Expression and Protein Synthesis

Gene expression is the process by which information from a gene is used to synthesize a functional product, such as a protein. oregonstate.education This multi-step process includes transcription (DNA to mRNA) and translation (mRNA to protein) and is fundamental to all cellular functions. ozbiosciences.comatdbio.comwikipedia.org

Analogues of 8-bromoinosine can influence gene expression through various mechanisms. The activation of the cGMP/PKG signaling pathway by 8-bromo-cGMP can lead to downstream transcriptional changes. For example, in midbrain dopaminergic neurons, this pathway recruits the ERK signaling molecule, which in turn links to the upregulation of Brain-Derived Neurotrophic Factor (BDNF), a key protein for neuronal survival and function.

In stressed cells, the regulation of protein synthesis is a critical survival mechanism. Protein kinases that phosphorylate the eukaryotic initiation factor 2 alpha (eIF2α) are activated, leading to a general repression of protein synthesis but a selective increase in the translation of specific mRNAs, such as that for Activating Transcription Factor 4 (ATF4). nih.gov ATF4 then induces downstream genes involved in the stress response. nih.gov While not a direct effect of 8-bromoinosine, this illustrates how signaling pathways can globally and specifically alter protein synthesis.

More directly, the analogue 8-bromo-7-methoxychrysin has been shown to inhibit the stemness of lung cancer cells by downregulating the expression of key transcription factors, including NF-κB and FoxM1. nih.gov This leads to reduced expression of stem cell markers like CD133, CD44, Bmi1, and Oct4. nih.gov Similarly, in liver cancer stem cells, this compound downregulates β-catenin, a protein that functions in both cell adhesion and as a transcriptional co-activator to alter gene expression. nih.gov These findings demonstrate that 8-bromoinosine analogues can exert their biological effects by fundamentally altering the gene expression programs within cells.

Preclinical in Vivo Research on 8 Bromoinosine Analogues in Animal Models

Application in Animal Models for Mechanistic Elucidation (e.g., Cardiovascular, Immunological Models)

Animal models are instrumental in elucidating the complex mechanisms through which 8-bromoinosine analogues exert their effects at the organ and system level, particularly in cardiovascular and immunological contexts. ahajournals.orgrevespcardiol.org

Cardiovascular Models: In the cardiovascular system, analogues like 8-bromo-cAMP have been investigated for their role in modulating cellular processes related to cardiac injury and vascular disease. In vivo models of vascular injury are essential for studying processes like restenosis. ahajournals.org Research on vascular smooth muscle cells (VSMCs) has shown that cAMP accumulation inhibits their proliferation, a key event in the development of vascular lesions. ahajournals.orgahajournals.org Studies using 8-bromo-cAMP have helped to clarify these mechanisms. For instance, 8-bromo-cAMP has been shown to inhibit human aortic VSMC proliferation, an effect associated with the upregulation of the tumor suppressor protein p53 and the cell cycle inhibitor p21. ahajournals.org

Furthermore, in isolated cardiac ventricular muscle from animal models, 8-bromo-cAMP has been observed to promote intercellular electrical cell-to-cell coupling. nih.gov This effect is mediated by the activation of protein kinase A (PKA) and the subsequent phosphorylation of connexin-43, a key protein in cardiac gap junctions. nih.gov By improving electrical communication between heart cells, especially during hypoxic conditions, 8-bromo-cAMP may exert an antiarrhythmic effect. nih.gov Animal models of cardiac fibrosis, a condition characterized by excessive deposition of extracellular matrix, have also been used to study these compounds. mdpi.com In isolated cardiac fibroblasts, 8-bromo-cAMP impairs profibrotic responses, suggesting a potential therapeutic application in fibrotic heart diseases. mdpi.com

Immunological and Neurological Models: In the context of systemic inflammation and immune response, various animal models exist, such as those induced by lipopolysaccharide (LPS) or cecal ligation and puncture (CLP), which allow for the study of systemic effects like cytokine release and immune cell infiltration. nih.gov While direct studies of 8-bromoinosine in these specific inflammation models are not widely documented, research in other areas highlights its potential interaction with the nervous and immune systems. For example, in vivo studies in rats have shown that 8-bromo-cAMP can mimic the beta-adrenergic modulation of GABAergic responses in cerebellar Purkinje neurons. nih.gov This suggests that the analogue can cross the blood-brain barrier and interact with neural signaling pathways, which are often intertwined with immune processes. Animal models of diseases with both fibrotic and immunological components, such as systemic sclerosis, provide a platform to investigate the effects of such compounds on inflammation-driven fibrosis. nih.gov

The table below summarizes key findings from the application of 8-bromo-cAMP in animal models for mechanistic elucidation.

| Model System | Compound | Key Mechanistic Finding | Reference(s) |

| Human Aortic Vascular Smooth Muscle Cells | 8-bromo-cAMP | Inhibits proliferation; potentiates p53 and p21 protein expression. | ahajournals.org |

| Isolated Cardiac Ventricular Muscle (animal) | 8-bromo-cAMP | Promotes electrical cell-to-cell coupling via PKA-mediated phosphorylation of Cx43. | nih.gov |

| Rat Cerebellar Purkinje Neurons (in vivo) | 8-bromo-cAMP | Modulates GABA responses, mimicking beta-adrenergic stimulation. | nih.gov |

| Isolated Cardiac Fibroblasts (rat/mouse) | 8-bromo-cAMP | Impairs profibrotic responses induced by Angiotensin II. | mdpi.com |

Studies on Tissue Distribution and Cellular Uptake in Non-Human Systems

The therapeutic efficacy of any compound is highly dependent on its ability to reach target tissues and enter cells. Therefore, studies on tissue distribution and cellular uptake are fundamental in preclinical evaluation. dovepress.comnih.gov

Tissue Distribution: Formal tissue distribution studies for 8-bromoinosine itself are not readily available in the literature. However, the methodology for such investigations is well-established in preclinical research. Typically, a radiolabeled version of the compound is administered to animal models, like rats, and its distribution is tracked over time. nih.gov Techniques like whole-body autoradiography provide a qualitative overview of where the compound accumulates, while quantitative analysis using methods like high-performance liquid chromatography (HPLC) on individual tissue samples (e.g., kidneys, liver, lungs, spleen, heart, brain) determines the precise concentration of the compound and its metabolites. nih.gov Such studies reveal the extent of distribution, identify organs with high affinity, and indicate whether the compound can cross biological barriers like the blood-brain barrier. nih.gov For example, a study on the antibiotic moxifloxacin (B1663623) in rats showed high concentrations in most organs, including the kidneys and liver, but limited penetration into the brain. nih.gov

Cellular Uptake: A key feature of 8-bromoinosine analogues like 8-bromo-cAMP is their enhanced lipophilicity compared to their endogenous counterparts. biolog.de This chemical modification makes them membrane-permeant, allowing them to bypass cell surface receptors and transporters to exert their effects intracellularly. biolog.de The importance of this property was demonstrated in an in vivo study on rat cerebellar neurons, where the membrane-permeable 8-bromo-cAMP successfully modulated GABA responses, an effect not seen with the membrane-impermeable cAMP. nih.gov The ability to enter cells is a prerequisite for interacting with intracellular targets like PKA and for inducing systemic biological responses. rndsystems.comnih.gov The general mechanisms of cellular uptake for molecules and nanoparticles include various forms of endocytosis (e.g., clathrin-mediated, caveolin-mediated) and passive diffusion, with the specific route depending on the physicochemical properties of the compound, such as size and charge, and the cell type. nih.govnih.gov

| Feature | Description | Significance | Reference(s) |

| Tissue Distribution Methodology | Use of radiolabeled compounds, whole-body autoradiography, and HPLC analysis of individual organs in animal models (e.g., rats). | Determines compound accumulation in various tissues (liver, kidney, lung, etc.) and ability to cross barriers (e.g., blood-brain barrier). | nih.gov |

| Cellular Permeability of 8-bromo-cAMP | More lipophilic and membrane-permeant compared to endogenous cAMP. | Allows the analogue to enter cells and directly activate intracellular signaling pathways, such as the PKA pathway. | biolog.denih.gov |

Investigation of Systemic Biological Responses in Animal Models

In vivo studies have demonstrated significant systemic effects of 8-bromo-cAMP. In a cancer model using CT26 tumor-bearing mice, intraperitoneal administration of 8-bromo-cAMP was found to reduce the number of primary tumor nodules and decrease liver metastases. medchemexpress.com This anti-tumor effect was associated with an inhibition of vasculogenic mimicry and a decrease in cAMP and VEGF expression within the tumor tissue, highlighting a systemic impact on tumor growth and angiogenesis. medchemexpress.com

In the central nervous system, local administration of 8-bromo-cAMP into the cerebellum of live rats was shown to potentiate the inhibitory effects of the neurotransmitter GABA. nih.gov This finding demonstrates that the compound can actively modulate neuronal function in a living animal, suggesting that systemic administration could have widespread neurological effects.

Animal models of systemic inflammation are characterized by measuring a panel of biological markers, including circulating pro-inflammatory cytokines (e.g., TNF-α, IL-6), blood glucose levels, and markers of oxidative stress in various organs. nih.gov While specific data for 8-bromoinosine in these models is scarce, the known anti-proliferative and pro-apoptotic effects of 8-bromo-cAMP in various cell types suggest it could modulate systemic inflammatory responses. rndsystems.comahajournals.org

The table below presents examples of systemic responses observed in animal models.

| Animal Model | Compound | Systemic Biological Response | Reference(s) |

| CT26 Tumor-Bearing Mice | 8-bromo-cAMP | Reduced primary tumor nodules and liver metastases; inhibited vasculogenic mimicry. | medchemexpress.com |

| Sprague-Dawley Rats | 8-bromo-cAMP | Modulated GABAergic neurotransmission in the cerebellum in vivo. | nih.gov |

| General Inflammation Models (e.g., LPS-induced) | N/A (Model Description) | Characterized by changes in blood glucose, circulating cytokines, and organ-specific oxidative stress. | nih.gov |

Comparative Analysis of 8-Bromoinosine Effects with Endogenous Nucleosides In Vivo

Comparing the effects of 8-bromoinosine analogues with their endogenous counterparts, such as inosine (B1671953) and cAMP, is crucial for understanding how the chemical modification (bromination at the 8-position) alters biological activity.

The bromine atom at the C8 position of the purine (B94841) ring significantly changes the molecule's properties. It increases lipophilicity and favors a syn-conformation, in contrast to the anti-conformation typically adopted by endogenous nucleosides. biorxiv.orgnih.gov This conformational change can alter how the molecule interacts with enzymes and binding pockets. For instance, in vitro studies on RNA templates showed that 8-bromoinosine (8-BrI) preferentially base-pairs with deoxyadenosine (B7792050) (dA) over deoxycytidine (dC) and forms generally less stable duplexes than inosine. nih.gov

In the context of cAMP signaling, the differences are pronounced. 8-bromo-cAMP is significantly more resistant to degradation by phosphodiesterases (PDEs), the enzymes that break down cAMP. biolog.de This resistance leads to a more sustained elevation of the active cyclic nucleotide within the cell, prolonging its downstream effects. A study on vascular smooth muscle cells highlighted a key mechanistic difference: while the growth-inhibitory effects of exogenous cAMP are partly dependent on its extracellular conversion to adenosine (B11128), the effects of 8-bromo-cAMP are not, because it is not a substrate for the same metabolic pathway. ahajournals.org This indicates that 8-bromo-cAMP acts directly as a PKA activator inside the cell, whereas the action of extracellular cAMP can be more complex.

This comparative analysis underscores that 8-bromoinosine and its analogues are not merely substitutes for endogenous nucleosides but are distinct pharmacological tools with unique properties, including altered metabolic stability, cellular permeability, and target interaction.

| Feature | 8-Bromoinosine Analogue (8-bromo-cAMP) | Endogenous Nucleoside (cAMP) | Significance of Difference | Reference(s) |

| Metabolic Stability | More resistant to hydrolysis by phosphodiesterases (PDEs). | Rapidly hydrolyzed by PDEs. | The analogue has a longer duration of action inside the cell. | biolog.de |

| Cellular Permeability | Membrane-permeant due to increased lipophilicity. | Generally membrane-impermeable; requires transporters. | The analogue can be administered exogenously to directly target intracellular pathways. | biolog.denih.gov |

| Mechanism of Action (VSMC growth) | Direct intracellular action; effect not reduced by adenosine receptor antagonists. | Effect is partially mediated by conversion to adenosine, which acts on cell surface receptors. | Demonstrates a more direct and specific mechanism of action for the analogue on intracellular targets. | ahajournals.org |

| Conformation | Favors syn-conformation. | Favors anti-conformation. | Alters binding to enzymes and nucleic acid interactions. | biorxiv.orgnih.gov |

Analytical Methodologies for the Detection and Quantification of 8 Bromoinosine and Its Metabolites in Research Settings

Chromatographic Techniques (e.g., HPLC, LC-MS/MS)

Chromatographic methods are central to the separation, identification, and quantification of 8-bromoinosine and its metabolites from complex biological matrices. High-performance liquid chromatography (HPLC) and its coupling with tandem mass spectrometry (LC-MS/MS) represent the gold standard in this area. wellcomeopenresearch.org

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the analysis of nucleoside analogs due to its high resolution and sensitivity. nih.gov The technique separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For 8-bromoinosine, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. The separation can be optimized by adjusting the mobile phase composition, pH, and gradient elution profile. myfoodresearch.com Detection is often achieved using a UV detector, as the purine (B94841) ring of 8-bromoinosine exhibits strong absorbance in the UV spectrum, typically around 254-260 nm. biolog.demsu.edu HPLC with electrochemical detection (HPLC-ECD) has also proven effective for other oxidized purines, offering high sensitivity and selectivity, and could be applicable to 8-bromoinosine metabolite analysis. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique combines the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. wellcomeopenresearch.orgbioxpedia.com LC-MS/MS is particularly valuable for identifying and quantifying metabolites in complex biological samples with minimal sample cleanup. mdpi.comnih.gov After chromatographic separation, the analyte is ionized (e.g., via electrospray ionization - ESI) and subjected to two stages of mass analysis. The first stage selects the precursor ion (the molecular ion of 8-bromoinosine or its metabolite), which is then fragmented. The second stage analyzes the resulting product ions, creating a specific fragmentation pattern that serves as a highly selective fingerprint for the compound. nih.gov This method, often using multiple reaction monitoring (MRM), allows for the quantification of analytes at very low concentrations. nih.gov

| Technique | Principle | Common Detector | Advantages | Typical Application |

|---|---|---|---|---|

| HPLC | Separation based on polarity using a stationary and mobile phase. | UV-Vis, Photodiode Array (PDA), Electrochemical (EC) | Robust, quantitative, widely available. | Quantification in relatively clean samples, purification. |

| LC-MS/MS | HPLC separation followed by mass analysis of parent and fragment ions. | Tandem Mass Spectrometer (e.g., QTRAP) | High sensitivity and selectivity, structural confirmation, analysis in complex matrices. bioxpedia.comnih.gov | Metabolite identification and quantification in biological fluids and tissues. mdpi.com |

Spectroscopic Methods (e.g., UV-Vis, NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation and quantification of 8-bromoinosine.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a straightforward method used to quantify the concentration of 8-bromoinosine in solutions and to monitor reactions. The technique relies on the absorption of UV or visible light by the chromophore in the molecule. bath.ac.uk The purine ring system of 8-bromoinosine has a characteristic maximum absorbance (λmax) in the UV range. For instance, a related compound, 8-Bromoinosine-5'-O-diphosphoribose, is reported to have a λmax of 254 nm. biolog.de While not highly specific on its own, UV-Vis is valuable when coupled with other techniques like HPLC. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural analysis of 8-bromoinosine and its derivatives. guidechem.com Techniques like ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for unambiguous structure confirmation. rsc.orgbibliotekanauki.pl NMR studies have been used to confirm the syn conformation of 8-bromoinosine in solution. bibliotekanauki.plcapes.gov.br

Mass Spectrometry (MS): Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is a cornerstone for determining molecular weight and elemental composition. craw.eu A key feature in the mass spectrum of 8-bromoinosine is the isotopic pattern caused by the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, which results in two prominent peaks in the mass spectrum separated by two mass units (M and M+2) with almost equal intensity. neu.edu.tr This characteristic pattern is a strong indicator for the presence of a single bromine atom in the molecule or its fragments. neu.edu.tr High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements to confirm the elemental formula.

| Method | Parameter | Observed Finding | Reference |

|---|---|---|---|

| UV-Vis | λmax | ~254 nm (for 8-Bromoinosine-5'-O-diphosphoribose) | biolog.de |

| NMR | Conformation | Exists predominantly in the syn conformation. | bibliotekanauki.pl |

| Mass Spectrometry | Isotopic Pattern | Characteristic M and M+2 peaks of nearly equal intensity due to the bromine atom. | neu.edu.tr |

Radiolabeling and Tracer Studies in Biochemical Systems

Radiolabeling is a classic and highly sensitive technique for tracing the metabolic fate of a compound within a biological system. In a typical tracer study, 8-bromoinosine would be synthesized with a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), incorporated into its structure. This radiolabeled compound is then introduced into a cell culture or administered to a research animal. By tracking the radioactivity, researchers can follow the absorption, distribution, metabolism, and excretion of the compound.

Samples (e.g., cell lysates, plasma, urine, tissues) are collected over time, and the parent compound and its radioactive metabolites are separated using chromatographic techniques like HPLC or thin-layer chromatography (TLC). The radioactivity in each separated fraction is then quantified using a scintillation counter or a radio-HPLC detector. This approach allows for the creation of a detailed metabolic map and the calculation of pharmacokinetic parameters.

While specific metabolic tracer studies using radiolabeled 8-bromoinosine are not widely reported in the provided search results, related radiolytic methods have been used to investigate its chemical reactivity. Pulse radiolysis studies have been conducted on 8-bromoinosine to investigate its reactions with hydrated electrons, revealing the reductive cleavage of the C-Br bond and subsequent radical translocations. nih.gov This demonstrates the utility of radiation-based techniques in studying the fundamental chemical properties of the molecule. nih.gov

Bioanalytical Approaches for In Vitro and Ex Vivo Sample Analysis

The analysis of 8-bromoinosine in biological samples from in vitro (e.g., cell cultures) and ex vivo (e.g., isolated tissues) experiments requires a robust and validated bioanalytical method. hoelzel-biotech.comnih.gov The development of such a method is a systematic process designed to ensure reliable and reproducible results. ich.orgnih.gov

The process begins with method development , where the optimal conditions for sample preparation, separation, and detection are established. fda.gov Sample preparation is a critical step to remove interfering substances from the biological matrix (e.g., plasma, cell lysates). bioxpedia.com Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).

This is followed by method validation , which is essential to demonstrate that the analytical method is suitable for its intended purpose. nih.goveuropa.eu According to regulatory guidelines, a full validation includes establishing the following parameters:

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. ich.org

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. nih.gov This defines the quantitation range, including the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).

Recovery: The efficiency of the extraction process. nih.gov

Stability: The chemical stability of the analyte in the biological matrix under various conditions, including during sample collection, storage (freeze-thaw cycles), and analysis. nih.govfda.gov

Once validated, the bioanalytical method, typically an LC-MS/MS assay, can be confidently applied to quantify 8-bromoinosine and its metabolites in research samples, providing crucial data for understanding its biochemical effects. nih.gov

Structure Activity Relationship Sar Studies of 8 Bromoinosine and Its Derivatives

Correlation Between C-8 Halogenation and Biochemical Activity

Halogenation at the C-8 position of the purine (B94841) ring is a key strategy in modifying the properties of inosine (B1671953) derivatives. The introduction of a halogen, particularly bromine, has been shown to significantly influence the compound's biochemical behavior. Halogen-substituted nucleosides are valuable as synthetic intermediates and have demonstrated interesting biological properties. nih.govfiu.edu

The nature of the halogen substituent at the C-8 position can modulate activity. For instance, in studies on cytokinin derivatives, both 8-chloro and 8-bromo-9-THP-iP (tetrahydropyranyl-protected kinetin (B1673648) riboside) showed very high activity in tobacco callus bioassays, suggesting that a bulky, electronegative group at this position is favorable for this specific biological function. researchgate.net The C-8 position is amenable to substitution with various nucleophiles, allowing for the creation of diverse analogues from an 8-halogenated precursor. researchgate.net

The introduction of an 8-bromo substituent also alters the chemical reactivity and conformational preference of the nucleoside. It has been shown to increase the nucleophilicity of the purine, which facilitates N1-glycosylation reactions. acs.org This alteration of electronic properties is crucial for synthesizing specific derivatives that would otherwise be difficult to obtain. Furthermore, the presence of a bulky group like bromine at C-8 sterically favors a syn-conformation around the glycosidic bond, which can be critical for activity, as seen in the synthesis of cyclic nucleotide mimics. acs.orgacs.org This conformational preference directly impacts how the molecule fits into enzyme active sites or interacts with receptors. acs.org

Research on 7-halogenated 7-deazapurine nucleosides, which are analogous to 8-halogenated purines, also shows a clear trend where the chemical shifts in NMR and pKa values are related to the electronegativity of the halogen substituent. seela.net This indicates that the electronic effect of the halogen at this position has a predictable influence on the molecule's physicochemical properties, which in turn correlates with its biochemical activity.

| Compound/Derivative Class | Observation | Reference |

| 8-Chloro/8-Bromo-9-THP-iP | Exhibited very high activity in tobacco callus bioassay. | researchgate.net |

| 8-Bromo-substituted Purines | Increases nucleophilicity, promoting N1-glycosylation. | acs.org |

| 8-Bromo-inosine Derivatives | Facilitates intramolecular condensation by favoring a syn-conformation. | acs.org |

| 7-Halogenated 7-Deazapurines | Physicochemical properties (pKa, chemical shift) correlate with halogen electronegativity. | seela.net |

Influence of Ribose Modifications on Biological Effects

Modifications to the ribose moiety of 8-bromoinosine and related nucleosides are a cornerstone of SAR studies, profoundly impacting stability, conformation, and biological function. mdpi.comnih.gov The 2'-hydroxyl group of the ribose is a primary target for modification.

Common modifications include the introduction of 2'-fluoro (2'-F) and 2'-O-methyl (2'-O-Me) groups. mdpi.com These changes are known to enhance metabolic stability by protecting against nuclease degradation. mdpi.comnih.gov The electronegative 2'-F group can mimic the natural hydroxyl group's electronic properties while preventing enzymatic cleavage. mdpi.com However, extensive modification can sometimes be detrimental to activity; for example, fully modified 2'-F or 2'-O-Me siRNA strands have shown lower RNAi activity than their unmodified counterparts. nih.gov The effect is highly dependent on the specific position and context of the modification. mdpi.com

In the context of cyclic nucleotides, modifications at the 2' position have been systematically investigated. A series of guanosine (B1672433) cyclic 3',5'-phosphate (cGMP) and inosine cyclic 3',5'-phosphate (cIMP) derivatives with alterations at the 2' position (e.g., 2'-deoxy, 9-beta-D-arabinofuranosyl, or 2'-O-acyl) were synthesized to probe enzymatic activity. nih.gov For instance, 8-bromo-2'-O-butyrylguanosine cyclic 3',5'-phosphate was synthesized by brominating the corresponding 2'-O-acylated precursor, demonstrating the chemical compatibility of these dual modifications. nih.gov

| Ribose Modification | Effect on Properties | Biological Implication | Reference |

| 2'-Fluoro (2'-F) | Enhances nuclease stability; mimics 2'-OH electronics. | Can improve in vivo efficacy of RNA-based drugs. | mdpi.comnih.gov |

| 2'-O-Methyl (2'-O-Me) | Improves serum stability; reduces innate immune response. | Can reduce off-target effects and improve therapeutic window. | nih.gov |

| 2'-O-Acyl | Synthetic precursor for further modifications. | Allows for creation of diverse doubly modified (C-8 and C-2') derivatives. | nih.gov |

| 2'-O-Methoxyethyl | Induces C3'-endo sugar pucker ("preorganization"). | Enhances binding affinity to RNA targets. | nih.gov |

Impact of N1-Substitution on Molecular Interactions

Substitution at the N1 position of the purine ring of 8-bromoinosine is another critical determinant of biological activity, particularly for molecules targeting enzymes that interact with this region of the nucleobase. The synthesis of N1-substituted derivatives is often facilitated by the presence of an 8-bromo group, which promotes the desired regio- and stereoselective N1-glycosylation. acs.orgmdpi.com

In the development of inhibitors for the ectoenzyme CD38, a key enzyme in calcium signaling, the N1 position is crucial for interaction. mdpi.com SAR studies on N1-inosine 5'-monophosphate (N1-IMP) fragments revealed that 8-substituted-N1-IMP derivatives were more potent inhibitors of CD38-mediated hydrolysis than their related cyclic parent compounds. mdpi.com This highlights the importance of the acyclic N1-substituted monophosphate scaffold for activity.

However, not all N1-substitutions are beneficial. A study preparing various analogues based on a cIDPR (cyclic inosine diphosphate (B83284) ribose) structure found that simple N1-ribosyl derivatives were poor inhibitors of CD38. mdpi.com Specifically, N1-ribosyl-8-bromoinosine and its 8-azido analogue showed no activity, while the 8-H and 8-amino analogues had only weak millimolar inhibitory activity. mdpi.com This suggests that for CD38 inhibition, the N1-substituent requires a specific feature, the 5'-phosphate group, which proved essential for useful activity. mdpi.com The combination of an 8-substituent and an N1-ribosyl-5'-phosphate creates a potent pharmacophore for this enzyme class.

| Compound Class | Key Finding | Implication for SAR | Reference |

| N1-Ribosyl-8-X-Inosines | Poor inhibitors of CD38 (IC50 > 1 mM or no activity). | The N1-ribosyl group alone is insufficient for potent inhibition. | mdpi.com |

| 8-Substituted-N1-IMP Derivatives | More efficient inhibitors of CD38 than cyclic analogues. | The combination of C-8 and N1 substitution with a 5'-phosphate is crucial for activity. | mdpi.com |

| 8-Bromo-N1-IMP (L-ribose) | Synthesized to explore stereochemical effects. | Demonstrates the feasibility of creating stereoisomers to probe binding pockets. | mdpi.com |

Stereochemical Considerations and Conformational Analysis in SAR

The three-dimensional structure of 8-bromoinosine derivatives plays a pivotal role in their biological activity. Stereochemical and conformational factors, particularly the orientation around the N-glycosidic bond, are key aspects of SAR analysis. acs.orgnih.gov

A significant effect of introducing a bulky substituent like bromine at the C-8 position is the steric hindrance it creates, which forces the nucleobase to adopt a syn-conformation relative to the ribose ring. acs.orgacs.org In many purine nucleosides without a C-8 substituent, there is a relatively free rotation between the syn and anti conformations. The restriction to the syn form can be highly advantageous. For example, in the synthesis of cyclic IDP-carbocyclic-ribose, an 8-bromoinosine derivative successfully underwent an intramolecular condensation reaction, whereas the unsubstituted inosine derivative did not yield any of the desired product. acs.org This success was attributed to the 8-bromo group holding the molecule in a syn conformation, which properly orients the two phosphate (B84403) groups for cyclization. acs.org

The sugar pucker, or the conformation of the ribose ring, also has a profound impact. As mentioned previously, 2'-ribose modifications can lock the sugar into a C3'-endo conformation, which is characteristic of A-form nucleic acid duplexes. nih.gov This pre-organization of the single-stranded, modified oligonucleotide reduces the entropic cost of binding to a complementary RNA strand, thereby increasing thermal stability and affinity. nih.gov

| Structural Feature | Influence of 8-Bromo Group | Consequence for Activity/Synthesis | Reference |

| Glycosidic Bond Conformation | Forces a syn-conformation. | Facilitates intramolecular reactions by bringing distant parts of the molecule together. | acs.orgacs.org |

| Oligonucleotide Structure | Alters thermal stability and CD profile when substituted for dG. | Demonstrates that local stereochemistry affects global structure and stability. | researchgate.net |

| Ribose Sugar Pucker | (Indirect) Compatible with 2'-modifications that induce C3'-endo pucker. | Combination of modifications can fine-tune conformational preorganization and binding affinity. | nih.gov |

8 Bromoinosine As a Research Tool and Chemical Biology Probe

Utility in Investigating Purine (B94841) Metabolism and Salvage Pathways

The purine salvage pathway is a critical metabolic process that recycles purine bases from the degradation of nucleic acids, allowing cells to conserve energy compared to the more complex de novo synthesis pathway. wpmucdn.comdypds.com Key enzymes in this pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), recognize and convert purine bases like hypoxanthine (B114508) and guanine (B1146940) back into their respective nucleotides. wpmucdn.com

8-Bromoinosine serves as an important chemical tool for studying these pathways. As a structural analog of inosine (B1671953), it can be used to probe the substrate specificity and catalytic mechanisms of enzymes involved in purine salvage and metabolism. Researchers can assess how enzymes like purine nucleoside phosphorylase (PNP) or HGPRT interact with this modified substrate. For example, studies on the metabolism of 8-bromoinosine can reveal whether the bromine substitution prevents or alters its recognition and processing by these enzymes. The steric bulk and altered electronic properties of the 8-bromo-substituted purine ring can make it a poor substrate or a competitive inhibitor, providing insights into the active site architecture of these metabolic enzymes. researchgate.net This makes it a valuable compound for mapping the intricate network of purine metabolism and identifying potential targets for therapeutic intervention in diseases characterized by aberrant purine synthesis or degradation. nih.gov

Application as a Selective Activator or Inhibitor in Signal Transduction Research

Signal transduction pathways are the communication networks within a cell that convert an external signal into a specific cellular response. wikipedia.orgkhanacademy.org Modified nucleosides and nucleotides are frequently used to selectively activate or inhibit key proteins in these cascades, such as kinases and G-proteins. nih.gov 8-Bromoinosine is a key precursor for the synthesis of potent and selective modulators of important signaling pathways.

A prominent example is its use in creating agonists for the cyclic adenosine (B11128) 5'-diphosphate ribose (cADPR) signaling pathway, which regulates intracellular calcium release. bath.ac.uk The total synthesis of 8-Br-cIDPR (8-bromo-cyclic inosine diphosphate (B83284) ribose), a stable and membrane-permeant agonist of the cADPR receptor, relies on 8-bromoinosine as a starting material. bath.ac.ukacs.org This analog has been instrumental in studying the structure-activity relationships of the cADPR receptor and its role in calcium signaling. acs.org

Furthermore, derivatives of 8-bromo purines are well-known activators of other signaling pathways. For instance, 8-bromo-cAMP is a widely used tool to activate protein kinase A (PKA) and subsequent downstream pathways, such as the MAPK pathway, leading to the phosphorylation of transcription factors like SRC-1. nih.gov While distinct from 8-bromoinosine, the utility of 8-bromo-cAMP underscores the power of the 8-bromo modification in creating specific signaling probes. The chemical scaffold of 8-bromoinosine provides a foundation for developing similar selective modulators for inosine- or guanosine-dependent signaling events.

| Derivative of 8-Bromoinosine | Target Pathway | Research Application |

| 8-Br-cIDPR | cADPR/Ca2+ Signaling | Selective agonist to study intracellular calcium mobilization. bath.ac.ukacs.org |

| 8-Bromo-N1-IMP analogues | CD38 (ADP-ribosyl cyclase) | Used to design inhibitors of CD38, an enzyme that synthesizes cADPR. mdpi.com |

| (Related) 8-Bromo-cAMP | PKA/MAPK Signaling | Activates PKA to study downstream phosphorylation events and gene activation. nih.gov |

Use in Studies of Nucleic Acid Structure and Function (e.g., Translesion Synthesis)

The structure of DNA and RNA is fundamental to their function in storing and transmitting genetic information. nih.govnih.gov Introducing modified nucleosides like 8-bromoinosine into nucleic acid strands is a powerful method to investigate their structural dynamics and the mechanisms of enzymes that process them, such as DNA and RNA polymerases. plos.orgnih.gov

A key application of 8-bromoinosine is in the study of translesion synthesis (TLS), a DNA damage tolerance mechanism that allows replication to proceed past lesions in the template strand. mdpi.comreactome.org The bromine atom at the C8 position forces the base into a syn conformation, which alters its hydrogen bonding face compared to a standard inosine base. plos.org When incorporated into an RNA or DNA template, 8-bromoinosine presents a unique challenge to polymerases, and studying how they bypass this modification provides deep insight into their active site flexibility and mechanism.

Research has shown that when reverse transcriptases from HIV, AMV, and MMLV encounter 8-bromoinosine in an RNA template, their efficiency and fidelity of nucleotide incorporation are significantly affected. plos.orgnih.gov The altered conformation of 8-bromoinosine can lead to misincorporation of nucleotides, and the specific patterns of misincorporation reveal details about how the polymerase accommodates damaged or modified bases. plos.org

Table: Nucleotide Incorporation Opposite 8-Bromoinosine (8-BrI) by Reverse Transcriptases Data synthesized from studies on HIV, AMV, and MMLV reverse transcriptases using an RNA template.

| Template Base | Incoming dNTP | Relative Incorporation Efficiency | Finding |

| 8-BrI | dCTP | Moderate | The syn conformation of 8-BrI allows for wobble-like pairing with dCTP. plos.orgnih.gov |

| 8-BrI | dATP | Low | Incorporation of dATP opposite 8-BrI is significantly less efficient than opposite a standard inosine. nih.gov |

| 8-BrI | dTTP | Very Low | Minimal incorporation observed. |

| 8-BrI | dGTP | Very Low | Minimal incorporation observed. |

Design of Affinity Probes for Target Identification

Identifying the specific cellular targets of bioactive molecules is a central challenge in drug discovery and chemical biology. nih.govnih.gov Affinity-based probes are indispensable tools for this purpose. These probes typically consist of a molecule of interest (the "bait") linked to a reporter tag (like biotin) that allows for the isolation and subsequent identification of binding proteins. researchgate.net

8-Bromoinosine is an excellent scaffold for the design of such affinity probes. The C8-bromo group is a versatile chemical handle that can be readily displaced by nucleophiles, allowing for the attachment of linkers and reporter moieties without significantly altering the core nucleoside structure that is recognized by target proteins. mdpi.com For example, the bromine can be substituted with an azide-containing linker. This azide (B81097) group can then be used in a "click chemistry" reaction (e.g., a copper-catalyzed or strain-promoted alkyne-azide cycloaddition) to attach a biotin (B1667282) or fluorescent tag. mdpi.com

This strategy allows researchers to convert known inosine-based signaling molecules or inhibitors into affinity probes. These probes can be incubated with cell lysates, and any proteins that bind to the inosine "bait" can be pulled down using the biotin tag and identified by mass spectrometry. frontiersin.org This approach has been foundational in synthesizing probes to identify the binding partners of cADPR analogues and inhibitors of the enzyme CD38. mdpi.com

Exploration of Photoreactivity for Biochemical Labeling

Photoaffinity labeling is a powerful technique to map the binding site of a ligand on its target protein. researchgate.net This method uses a probe that, upon activation by UV light, forms a highly reactive intermediate that covalently crosslinks to nearby amino acid residues in the binding pocket. researchgate.net Halogenated nucleosides, including 8-bromoinosine, are known to possess photoreactive properties suitable for such applications.

Chemical radiation and photochemical studies have demonstrated that the carbon-bromine bond in 8-bromoinosine and its derivatives is susceptible to cleavage upon exposure to energy, such as that from hydrated electrons generated by radiolysis or from UV irradiation. acs.orgcnr.itresearchgate.net This cleavage generates a purinyl radical at the C8 position. acs.org This highly reactive radical can then abstract a hydrogen atom from or form a covalent bond with a nearby amino acid side chain within the protein's active site, permanently "labeling" the protein.

One study detailed a synthetically useful photoreaction that results in the formation of a cyclized product, 5',8-cyclo-2'-deoxyinosine, from 8-bromo-2'-deoxyinosine, directly demonstrating the light-induced reactivity between the C8 position and another part of the molecule. researchgate.net This intrinsic photoreactivity makes 8-bromoinosine a promising candidate for the development of photo-crosslinking probes to irreversibly label and identify the binding sites of inosine-recognizing enzymes and receptors.

Biochemical Metabolism of 8 Bromoinosine in Research Models

Enzymatic Degradation and Inactivation Pathways